![molecular formula C22H21NO5S2 B2915853 Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate CAS No. 895447-37-7](/img/structure/B2915853.png)
Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is C22H21NO5S2 . Its structure comprises a thiophene ring substituted with phenyl, tosylpropanamido, and carboxylate groups.
Scientific Research Applications
Synthesis and Evaluation as Anti-Cancer Agents
A study explored the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives, including Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate, for their potential anti-proliferative activity against cancer. The derivatives were evaluated as anti-cancer agents, showing promising activity against multiple tumor cell lines compared to the reference control doxorubicin (Mohareb et al., 2016).
Radioiodinated Derivatives for Myocardial Fatty Acid Uptake Evaluation
Another research focused on the synthesis of radioiodinated derivatives for evaluating myocardial fatty acid uptake. The study utilized a thiophene derivative for the synthesis of a new agent, demonstrating its potential for clinical evaluation of regional energy substrates (fatty acid) uptake (Knapp et al., 1986).
Antibacterial and Antifungal Activities
Further research into thiophene derivatives, including compounds related to this compound, has shown potent antimicrobial activity. These compounds were evaluated for their in vitro antibacterial and antifungal activities, with some derivatives showing more potency than standard drugs against specific pathogens (Mabkhot et al., 2015).
Immunomodulatory Properties
Research on butenamides derived from thiophene demonstrated immunosuppressive activity. These compounds showed potential in modulating immune responses, specifically inhibiting the proliferation of stimulated T-lymphocytes, indicating their utility in developing new immunosuppressive drugs (Axton et al., 1992).
Tumor Cell Selectivity and Anti-Proliferative Activity
Investigations into the anti-proliferative activities of thiophene derivatives revealed significant tumor cell selectivity. Certain derivatives displayed pronounced activity against specific tumor cell lines, underscoring the potential for developing targeted cancer therapies (Thomas et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives have been found to interact with various targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Thiophene derivatives are known to have a variety of effects depending on their specific targets .
properties
IUPAC Name |
methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-15-8-10-17(11-9-15)30(26,27)13-12-20(24)23-18-14-19(16-6-4-3-5-7-16)29-21(18)22(25)28-2/h3-11,14H,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBVCWKYBALAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.